2-amino-4,4,4-trifluoro-1-Butanol

Vue d'ensemble

Description

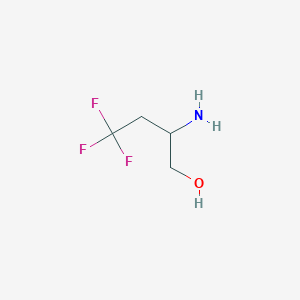

2-amino-4,4,4-trifluoro-1-Butanol is a fluorinated organic compound with the molecular formula C4H8F3NO. This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butanol backbone. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Mécanisme D'action

Target of Action

It is known that enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which is structurally similar to 2-amino-4,4,4-trifluoro-1-butanol, are in great demand as bioisosteres of leucine moiety in drug design . This suggests that this compound may interact with targets that also interact with leucine or its derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,4,4-trifluoro-1-Butanol can be achieved through several methods. One common approach involves the alkylation of a glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. This reaction forms a Ni(II) complex, which is subsequently disassembled to yield the desired product .

Industrial Production Methods

For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base. This complex is alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated Ni(II) complex is then disassembled to reclaim the chiral auxiliary and produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-4,4,4-trifluoro-1-Butanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Oxidation: Formation of oxides and hydroxylamines.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

2-Amino-4,4,4-trifluoro-1-butanol serves as a crucial building block in the synthesis of various fluorinated compounds. Its unique properties allow it to act as a reagent in organic synthesis processes.

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its fluorinated structure offers insights into how modifications can affect biological activity.

Medicine

The compound is investigated for its potential in drug design as a bioisostere of leucine moiety. This application is particularly relevant in developing pharmaceuticals with enhanced metabolic stability and bioactivity. It has been noted for its ability to mimic natural amino acids while providing improved pharmacological properties .

Case Study 1: Drug Development

Research has demonstrated that derivatives of this compound can be utilized in designing peptides and peptidomimetics that exhibit favorable biological activity. For instance, studies have shown that incorporating this compound into peptide structures can enhance their binding affinity and selectivity towards specific biological targets .

Case Study 2: Specialty Chemicals

In industrial applications, this compound has been used in producing specialty chemicals with enhanced properties. These chemicals are often utilized in materials science for developing advanced materials that require specific thermal or chemical stability .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Building block for fluorinated compounds | Enhances reactivity and stability |

| Biology | Study of enzyme mechanisms | Provides insights into protein interactions |

| Medicine | Drug design (bioisostere of leucine) | Improved metabolic stability and bioactivity |

| Industry | Production of specialty chemicals | Development of advanced materials |

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4,4-Trifluoro-1-butanol: Similar structure but lacks the amino group.

4,4,4-Trifluoro-2-methyl-1-butanol: Contains a methyl group instead of an amino group.

2-amino-4,4,4-trifluorobutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group .

Uniqueness

2-amino-4,4,4-trifluoro-1-Butanol is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical properties, making it a versatile compound in various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides reactivity for further chemical modifications .

Activité Biologique

2-Amino-4,4,4-trifluoro-1-butanol is a fluorinated alcohol that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This compound features a trifluoromethyl group, which significantly influences its chemical reactivity and interactions with biological systems.

Chemical Structure and Properties

- Chemical Formula : C5H9F3N

- Molecular Weight : 155.13 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes, which may modulate their activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various biomolecules. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable candidate for further research in pharmacology and biochemistry.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that fluorinated compounds can inhibit the growth of Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

- Toxicological Assessments : A study evaluating the toxicological profile of related compounds revealed that while some derivatives exhibited hepatotoxicity at high doses, others demonstrated favorable safety profiles. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight per day for certain derivatives .

- Pharmacological Potential : The unique molecular structure of this compound suggests potential applications as a precursor in pharmaceutical synthesis. Its ability to modulate enzyme activity could lead to the development of new therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Fluorinated alcohol | Antimicrobial and potential drug precursor |

| 2-Methyl-4,4,4-trifluorobutanal | Fluorinated aldehyde | Antimicrobial activity |

| 2-Amino-4,4,4-trifluorobutyric acid | Amino acid | Neuroprotective effects |

Propriétés

IUPAC Name |

2-amino-4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRIDDDXXMMLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.